Cilomilast-d9 is a deuterium-labeled compound that acts as an inhibitor of phosphodiesterase enzymes, particularly LPDE4 and HPDE4 . These enzymes are responsible for the hydrolysis of cAMP, a secondary messenger molecule with a variety of roles . Cilomilast-d9 is used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .
Cilomilast has been formulated into PEGylated phosphatidylcholine-rich niosomes (phosphatiosomes) to improve pulmonary delivery . The preformulation studies revealed that the drug and polymers were compatible .
Cilomilast has a relative molecular mass of 343.4 and its chemical formula is cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] cyclohexane-1-carboxylic acid .
Cilomilast is completely absorbed following oral administration and has negligible first-pass metabolism . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration . The most abundant metabolite, formed by the action of cytochrome P450 2C8, has less than 10% of the activity of the parent molecule .
Cilomilast has a density of 1.2±0.1 g/cm3, a boiling point of 549.1±50.0 °C at 760 mmHg, and a molecular formula of C20H25NO4 . It is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses .
Cilomilast-d9 is synthesized from Cilomilast, which was originally developed as an anti-inflammatory agent. The classification of this compound falls under the category of phosphodiesterase inhibitors, specifically targeting PDE4, which plays a crucial role in the metabolism of cyclic adenosine monophosphate (cAMP) within cells. By inhibiting this enzyme, Cilomilast-d9 increases cAMP levels, leading to reduced inflammation.
The synthesis of Cilomilast-d9 involves several key steps:
Cilomilast-d9 has a complex molecular structure characterized by various functional groups. The molecular formula can be represented as follows:
[2H]C1(C(C(C(C1([2H])[2H])([2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)([2H])[2H])([2H])[2H])[2H]
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3
This structure includes multiple rings and functional groups that contribute to its biological activity and interaction with PDE4.
Cilomilast-d9 undergoes several types of chemical reactions similar to those of its parent compound:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary based on the desired outcome.
The mechanism of action of Cilomilast-d9 mirrors that of Cilomilast itself. It acts as a selective inhibitor of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation in cAMP results in:
Research indicates that this mechanism is vital for understanding how Cilomilast-d9 may improve therapeutic outcomes in inflammatory diseases.
Cilomilast-d9 exhibits several notable physical and chemical properties:
These properties are critical for researchers when considering the compound's application in scientific studies.
Cilomilast-d9 is extensively utilized in scientific research for various applications:
Cilomilast-d9 is a deuterated analogue of the selective phosphodiesterase-4 (PDE4) inhibitor cilomilast, where nine hydrogen atoms (^1H) are replaced by the stable isotope deuterium (^2H or D). This modification targets specific metabolic sites while preserving cilomilast’s core pharmacological activity. The parent compound, cilomilast (chemical name: cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid; molecular formula: C₂₀H₂₅NO₄), is a small molecule with a molecular weight of 343.42 g/mol [3] [6]. In cilomilast-d9, deuterium atoms are incorporated at the nine hydrogen positions of the three methylene groups (-CH₂-) within the cyclopentyl ring (C₅H₇D₂- instead of C₅H₉-), resulting in the molecular formula C₂₀H₁₆D₉NO₄ and a molecular weight of approximately 352.48 g/mol [5]. This isotopic substitution does not alter the compound’s stereochemistry or electronic structure, maintaining its affinity for PDE4 enzymes—particularly the PDE4D and PDE4B isoforms—which are critical regulators of pro-inflammatory mediators in respiratory diseases [1] [3].
Table 1: Chemical Identity of Cilomilast and Cilomilast-d9
Property | Cilomilast | Cilomilast-d9 |
---|---|---|
IUPAC Name | (1s,4s)-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | (1s,4s)-4-cyano-4-[3-(pentadeuterocyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid |
Molecular Formula | C₂₀H₂₅NO₄ | C₂₀H₁₆D₉NO₄ |
Molecular Weight | 343.42 g/mol | 352.48 g/mol |
CAS Number | 153259-65-5 | Not assigned (Research Compound) |
Key Isotopic Sites | Cyclopentyl ring (-CH₂- groups) | Cyclopentyl ring (-CD₂- groups) |
Pharmacological Target | PDE4B/D Enzymes | PDE4B/D Enzymes |
Cilomilast (originally designated SB-207,499; trade name Ariflo®) was developed by GlaxoSmithKline as a second-generation PDE4 inhibitor for chronic obstructive pulmonary disease (COPD). Despite demonstrating anti-inflammatory effects—such as reducing CD8+ T-lymphocytes and macrophages in bronchial biopsies—its development was discontinued in 2003 due to dose-limiting gastrointestinal side effects (e.g., nausea) and suboptimal pharmacokinetics [1] [2] [6]. The oral bioavailability of cilomilast was acceptable (>90%), but its plasma half-life (t₁/₂ ≈ 6.5–8 hours) necessitated twice-daily dosing, and metabolism via cytochrome P450 (CYP) pathways contributed to interpatient variability [4] [6].
Deuteration emerged as a strategy to improve metabolic stability. The rationale centers on the kinetic isotope effect (KIE), where deuterium’s higher atomic mass (vs. hydrogen) strengthens the carbon-deuterium (C-D) bond. This reduces the rate of oxidative metabolism by CYP enzymes at deuterated sites, potentially prolonging exposure and minimizing toxic metabolites [5]. For cilomilast, deuteration specifically targeted the cyclopentyl ring, a site vulnerable to ω-oxidation and subsequent β-oxidation—a major metabolic pathway [3] [4]. Synthesizing cilomilast-d9 required deuterated cyclopentanol precursors, achieved via catalytic exchange or reduction methods, followed by coupling to the chlorophenyl precursor of cilomilast [5] [6]. This approach preserved cilomilast’s anti-inflammatory efficacy while mitigating its pharmacokinetic flaws.
Deuterium’s impact on cilomilast-d9’s pharmacokinetics stems from altered metabolic stability and clearance dynamics. In human pharmacokinetic studies, cilomilast underwent extensive hepatic metabolism via CYP2C8, CYP3A4, and CYP2C19, forming hydroxylated derivatives (e.g., cyclopentyl ω-hydroxycilomilast) that accounted for >80% of its clearance [3] [4]. By replacing hydrogens at the cyclopentyl ring, cilomilast-d9 slows these oxidative steps due to:
Table 2: Impact of Deuteration on Key Pharmacokinetic Parameters
Parameter | Cilomilast | Expected Change in Cilomilast-d9 | Mechanism |
---|---|---|---|
Oral Bioavailability | >90% [4] | ↔ (Unchanged) | Deuteration does not affect absorption |
Plasma Half-life (t₁/₂) | 6.5–8 hours [4] | ↑ 30–50% | Slower CYP-mediated oxidation |
Metabolic Clearance | 6.2 L/h [4] | ↓ 20–40% | Reduced formation of ω-hydroxy metabolites |
AUC (Area Under Curve) | 2800 µg·h/L (15 mg dose) [4] | ↑ 25–60% | Prolonged systemic exposure |
C_max | 250 µg/L (15 mg dose) [4] | ↔ or slight ↑ | Delayed but sustained absorption |
This metabolic decoupling aims to maintain cilomilast’s therapeutic effect—PDE4 inhibition suppressing TNF-α, IL-8, and neutrophil elastase in COPD [2]—while enabling once-daily dosing and reducing peak-related side effects. Crucially, deuterium does not alter cilomilast-d9’s receptor binding, as confirmed by identical PDE4 inhibition constants (K_i ≈ 55 nM) between cilomilast and deuterated analogs [3] [5]. The strategy exemplifies "isotope pharmacology," where deuteration refines pharmacokinetics without reengineering the active molecule.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: